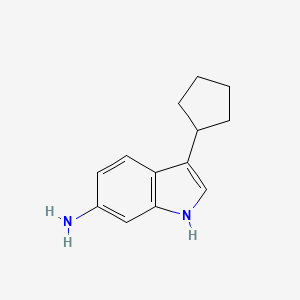

3-Cyclopentyl-1H-indol-6-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-cyclopentyl-1H-indol-6-amine |

InChI |

InChI=1S/C13H16N2/c14-10-5-6-11-12(8-15-13(11)7-10)9-3-1-2-4-9/h5-9,15H,1-4,14H2 |

InChI Key |

BYATVXLDCWKMCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CNC3=C2C=CC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopentyl 1h Indol 6 Ylamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Cyclopentyl-1H-indol-6-ylamine reveals several key disconnections. The primary strategic bond cleavages involve the C3-cyclopentyl bond and the C6-amino bond.

Disconnection of the C6-Amino Group: The amino group at the C6 position is most logically introduced via the reduction of a nitro group. This disconnection leads to the precursor 3-cyclopentyl-6-nitro-1H-indole . The synthesis of nitroindoles is a well-established area of indole (B1671886) chemistry, providing a reliable pathway to the desired amino-substituted target.

Disconnection of the C3-Cyclopentyl Group: The bond between the C3 position of the indole and the cyclopentyl ring can be disconnected to reveal a 6-nitroindole (B147325) intermediate and a cyclopentyl electrophile. This suggests a forward synthesis involving the alkylation of a 6-nitroindole derivative. The high nucleophilicity of the C3 position of indoles makes this a favorable approach.

Therefore, a plausible retrosynthetic pathway is as follows:

This analysis forms the basis for the development of optimized synthetic pathways.

Optimized Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, a multi-step synthesis can be devised, focusing on the efficient construction of the key intermediates.

Synthesis via 6-Nitroindole Precursors

The synthesis of the target compound logically commences with the preparation of a 6-nitroindole, which serves as a versatile intermediate. Several methods exist for the synthesis of 6-nitroindoles, often starting from commercially available nitroanilines nih.gov. One common approach involves the Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted aryl Grignard reagent with nitroalkenes. Another established method is the Fischer indole synthesis from a (4-nitrophenyl)hydrazine and a suitable ketone or aldehyde, followed by cyclization under acidic conditions. More contemporary methods, such as transition-metal-free reactions of enaminones with nitroaromatic compounds, also provide regioselective access to 6-nitroindoles nih.gov.

Once 6-nitro-1H-indole is obtained, the next critical step is the introduction of the cyclopentyl group at the C3 position.

Alternative Synthetic Approaches for the 3-Cyclopentyl Moiety

The introduction of the cyclopentyl group at the C3 position of the 6-nitroindole ring is a key transformation. The electron-rich nature of the indole C3 position makes it susceptible to electrophilic attack.

Friedel-Crafts Alkylation: A classic approach is the Friedel-Crafts alkylation mt.comwikipedia.orgorganic-chemistry.org. This can be achieved by reacting 6-nitro-1H-indole with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) or with cyclopentene (B43876) in the presence of a Lewis acid catalyst mt.comwikipedia.org. Common Lewis acids for this transformation include AlCl₃, FeCl₃, or BF₃·OEt₂ mt.comwikipedia.orgorganic-chemistry.org. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at temperatures ranging from 0 °C to room temperature. It is important to note that the presence of the deactivating nitro group on the benzene (B151609) ring can make the indole less reactive, potentially requiring stronger Lewis acids or higher reaction temperatures. Over-alkylation at other positions is a potential side reaction that needs to be controlled through careful optimization of reaction conditions.

| Alkylating Agent | Catalyst | Solvent | Temperature | Potential Issues |

| Cyclopentyl bromide | AlCl₃ | Dichloromethane | 0 °C to RT | Polyalkylation, rearrangement |

| Cyclopentene | BF₃·OEt₂ | Dichloromethane | 0 °C to RT | Requires activation of alkene |

Other Alkylation Methods: Alternative methods for C3-alkylation include reactions with cyclopentyl triflate or other activated cyclopentyl derivatives. Palladium-catalyzed cross-coupling reactions, while more commonly used for aryl or vinyl substituents, could potentially be adapted for the introduction of a cyclopentyl group, although this is less conventional for alkyl groups.

Strategies for Introducing the 6-Amino Group

The final step in the synthesis is the reduction of the nitro group in 3-cyclopentyl-6-nitro-1H-indole to the corresponding amine. This is a standard and generally high-yielding transformation in organic synthesis.

Catalytic Hydrogenation: One of the most common and clean methods is catalytic hydrogenation. This involves treating the nitroindole with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically performed in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure.

Chemical Reduction: Alternatively, chemical reduction methods can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective for the reduction of aromatic nitro groups nih.gov. The choice of reducing agent may depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

| Reducing Agent | Solvent | Conditions | Advantages |

| H₂, Pd/C | Ethanol/Methanol | Room Temperature, 1-4 atm | Clean byproducts (H₂O) |

| SnCl₂, HCl | Ethanol | Reflux | Effective and widely used |

| Fe, Acetic Acid | Ethanol/Water | Reflux | Inexpensive and efficient |

| Na₂S₂O₄ | Water/Methanol | Room Temperature | Mild conditions |

Upon successful reduction, the target compound, This compound , is obtained.

Scalability and Process Chemistry Considerations in Research Synthesis

The transition from a laboratory-scale synthesis to a larger, process-scale production introduces several critical considerations to ensure safety, efficiency, and cost-effectiveness organic-chemistry.org.

For the synthesis of This compound , key process chemistry considerations include:

Starting Material Availability and Cost: The choice of the initial indole synthesis route (e.g., Fischer, Bartoli) will be heavily influenced by the cost and availability of the starting materials on a large scale.

Reaction Safety: The nitration step, if performed, requires careful temperature control to avoid runaway reactions. The use of large quantities of flammable solvents and hydrogen gas in the reduction step necessitates appropriate engineering controls.

Catalyst Selection and Cost: For the Friedel-Crafts alkylation, the cost and handling of the Lewis acid catalyst are important factors. For the reduction, the cost and potential for recycling of the precious metal catalyst (e.g., Pd/C) should be evaluated.

Work-up and Purification: Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography. The development of a robust crystallization procedure for the final product and key intermediates is crucial.

Waste Management: The environmental impact of the synthesis must be considered, including the generation of solvent waste and byproducts. The use of greener solvents and reagents is a key goal in modern process chemistry.

Automated synthesis platforms can be employed to rapidly screen reaction conditions and optimize yields, which is particularly valuable in the early stages of process development.

Derivatization Strategies for Analogues and Probes

The presence of the 6-amino group in This compound provides a convenient handle for further derivatization to generate analogues for structure-activity relationship (SAR) studies or to develop chemical probes.

N-Acylation: The primary amino group can be readily acylated using a variety of acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base (e.g., triethylamine, pyridine). This allows for the introduction of a wide range of acyl groups, from simple alkyl amides to more complex aromatic and heterocyclic amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. Sulfonamides are a common functional group in many bioactive molecules.

N-Alkylation and N-Arylation: While direct N-alkylation or N-arylation of the 6-amino group can be challenging due to potential poly-substitution and side reactions at the indole nitrogen, these transformations can be achieved under specific conditions, often involving reductive amination or palladium-catalyzed cross-coupling reactions.

These derivatization strategies allow for the systematic modification of the substituent at the 6-position, enabling the exploration of how this part of the molecule influences its biological activity or properties as a probe. The development of fluorescent probes based on substituted indoles is an active area of research organic-chemistry.org.

An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a variety of strategies for its formation and subsequent modification. These methods focus on the construction of the core indole structure, followed by functionalization at key positions to yield a diverse range of derivatives.

1 Modifications at the Indole Nitrogen (N1)

The indole nitrogen (N1) of this compound offers a prime site for modification, primarily through alkylation reactions. This allows for the introduction of a wide array of substituents, which can significantly influence the compound's properties.

The N-alkylation of the indole core is a common strategy to introduce diversity. wikipedia.orgorganic-chemistry.org For 3-cyclopentyl-6-aminoindoles, this transformation can be achieved by reacting the parent indole with an alkyl halide in the presence of a base. organic-chemistry.org The choice of base and solvent system is crucial for achieving high yields and selectivity, with combinations like potassium hydroxide (B78521) in an ionic liquid or sodium hydride in a polar aprotic solvent being effective. organic-chemistry.org A metallaphotoredox approach using a copper catalyst and visible light has also emerged as a mild and efficient method for N-alkylation of N-nucleophiles with alkyl bromides. nih.gov

Table 1: N1-Alkylation of this compound Derivatives

| Entry | Alkylating Agent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 1 | Methyl iodide | NaH | DMF | 3-Cyclopentyl-1-methyl-1H-indol-6-ylamine |

| 2 | Ethyl bromide | K₂CO₃ | Acetonitrile | 1-Ethyl-3-cyclopentyl-1H-indol-6-ylamine |

2 Variations of the Cyclopentyl Substituent at C3

The cyclopentyl group at the C3 position is a defining feature of the molecule. Its synthesis is typically achieved through a Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone. wikipedia.orgnih.govyoutube.comchem-station.com In the case of this compound, the likely precursors would be (4-aminophenyl)hydrazine and cyclopentyl methyl ketone.

To introduce variations at the C3 position, one would need to employ different cyclic ketones in the Fischer indole synthesis. For instance, using cyclohexyl methyl ketone would lead to a 3-cyclohexyl derivative. The reaction conditions, particularly the choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids), can significantly impact the yield and purity of the resulting indole. wikipedia.orgnih.gov

Table 2: Synthesis of C3-Cycloalkyl Indole Analogs via Fischer Indole Synthesis

| Entry | Ketone | Phenylhydrazine | Acid Catalyst | Product |

|---|---|---|---|---|

| 1 | Cyclopentyl methyl ketone | (4-Nitrophenyl)hydrazine | Polyphosphoric Acid | 3-Cyclopentyl-6-nitro-1H-indole |

| 2 | Cyclohexyl methyl ketone | (4-Nitrophenyl)hydrazine | Sulfuric Acid | 3-Cyclohexyl-6-nitro-1H-indole |

Following the formation of the 3-cycloalkyl-6-nitroindole, a reduction step is necessary to yield the corresponding 6-aminoindole (B160974). Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon. researchgate.net

3 Substituent Effects and Functional Group Transformations at C6 (Amine)

The C6-amino group is a versatile handle for a wide range of functional group transformations, allowing for the synthesis of a diverse library of derivatives. The electronic nature of the C6 substituent can influence the reactivity of the indole ring.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by treating the 6-aminoindole with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This transformation introduces an acyl group, which can modulate the electronic properties and steric bulk at this position.

Sulfonylation: Similarly, reaction with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. chemrxiv.org This functionalization is valuable for introducing a strongly electron-withdrawing group and for creating potential hydrogen bond donors and acceptors.

Table 3: Functional Group Transformations of the C6-Amine

| Entry | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1 | Acetyl chloride | Acylation | N-(3-Cyclopentyl-1H-indol-6-yl)acetamide |

| 2 | Benzoyl chloride | Acylation | N-(3-Cyclopentyl-1H-indol-6-yl)benzamide |

| 3 | Methanesulfonyl chloride | Sulfonylation | N-(3-Cyclopentyl-1H-indol-6-yl)methanesulfonamide |

The introduction of these various functional groups at the N1, C3, and C6 positions highlights the synthetic tractability of the this compound scaffold for the generation of a wide range of derivatives with potentially diverse applications.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 3-Cyclopentyl-1H-indol-6-ylamine in solution.

Detailed 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the cyclopentyl group, the amine (NH₂) protons, and the indole NH proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern of the benzene (B151609) ring moiety. The cyclopentyl protons would likely appear as a series of multiplets in the aliphatic region. The chemical shifts of the protons on the carbon attached to the indole ring would be influenced by the aromatic system.

¹³C NMR: The carbon-13 NMR spectrum would provide the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the cyclopentyl group. The carbons attached to the nitrogen atoms (C3, C6, and the indole nitrogen) would exhibit characteristic shifts.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the indole nitrogen and the amino group nitrogen.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N1-H | Singlet, broad | - |

| C2-H | Singlet | Aromatic region |

| C4-H | Doublet | Aromatic region |

| C5-H | Doublet of doublets | Aromatic region |

| C7-H | Doublet | Aromatic region |

| NH₂ | Singlet, broad | - |

| Cyclopentyl-CH | Multiplet | Aliphatic region |

| Cyclopentyl-CH₂ | Multiplets | Aliphatic region |

| C2 | Aromatic region | Aromatic region |

| C3 | - | Aromatic region |

| C3a | - | Aromatic region |

| C4 | Aromatic region | Aromatic region |

| C5 | Aromatic region | Aromatic region |

| C6 | - | Aromatic region |

| C7 | Aromatic region | Aromatic region |

| C7a | - | Aromatic region |

| Cyclopentyl-C1' | Aliphatic region | Aliphatic region |

| Cyclopentyl-C2'/C5' | Aliphatic region | Aliphatic region |

| Cyclopentyl-C3'/C4' | Aliphatic region | Aliphatic region |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, within the cyclopentyl ring and between the aromatic protons on the indole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the cyclopentyl group to C3 and the amino group to C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the cyclopentyl ring relative to the indole core.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation might include the loss of the cyclopentyl group or cleavage of the C-N bond of the amino group.

Hypothetical HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 215.1543 |

| [M-C₅H₉]⁺ | 146.0655 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the indole and amino groups (typically in the range of 3200-3500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present, as well as C=C stretching for the aromatic ring and C-N stretching vibrations.

Hypothetical Vibrational Spectroscopy Data Table:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | ~3400 |

| N-H Stretch (Amine) | ~3300-3400 (doublet) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=C Stretch (Aromatic) | ~1500-1600 |

| N-H Bend (Amine) | ~1600 |

| C-N Stretch | ~1200-1350 |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and indole N-H groups, which govern the crystal packing.

Chiroptical Properties and Optical Activity Studies (If Applicable)

As this compound is an achiral molecule, it would not exhibit optical activity. Therefore, studies of chiroptical properties such as circular dichroism would not be applicable.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and reactivity. nih.gov These methods are crucial for characterizing novel compounds like 3-Cyclopentyl-1H-indol-6-ylamine.

The three-dimensional structure of a molecule is critical to its biological activity. For a flexible molecule like this compound, which possesses a rotatable cyclopentyl group, multiple low-energy conformations can exist. Conformational analysis aims to identify these stable structures.

This process typically begins with a systematic or random search of the conformational space. Each generated conformer is then subjected to geometry optimization and energy minimization using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). nih.gov These calculations determine the relative energies of different conformers, allowing for the identification of the most stable, or ground-state, conformation. The results of such an analysis for a hypothetical set of conformers of an indole (B1671886) derivative are presented in Table 1.

Table 1: Hypothetical Relative Energies of Indole Derivative Conformers This table presents hypothetical data for illustrative purposes, as specific data for this compound is not publicly available.

| Conformer | Relative Energy (kcal/mol) | Method/Basis Set |

|---|---|---|

| 1 (Global Minimum) | 0.00 | DFT/B3LYP/6-31G |

| 2 | 1.25 | DFT/B3LYP/6-31G |

| 3 | 2.80 | DFT/B3LYP/6-31G* |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

For a molecule like this compound, quantum chemical calculations can determine the energies and spatial distributions of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations can provide insights into how the molecule might participate in charge-transfer interactions with a biological target. acs.org Table 2 shows representative FMO data for a model indole derivative.

Table 2: Representative Frontier Molecular Orbital Data for a Model Indole Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.8 | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.6 | DFT/B3LYP/6-31G* |

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery and for understanding the potential interactions of compounds like this compound with their biological targets.

Given that this compound has been synthesized as an intermediate for modulators of ABC transporters, molecular docking could be used to predict its binding site within a transporter like CFTR. nih.govnih.gov The process involves placing the ligand in various possible binding pockets of the protein and evaluating the energetic favorability of each position and orientation. The resulting docked poses reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein. For instance, studies on other CFTR modulators have identified crucial interactions within the transmembrane domains of the protein. nih.gov

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. While these scores are approximations, they are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. chcmj.ac.in Table 3 provides an example of docking scores for hypothetical indole derivatives against a target protein.

Table 3: Example Docking Scores and Predicted Binding Affinities for Hypothetical Indole Derivatives This table presents hypothetical data for illustrative purposes.

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Indole Derivative A | -8.5 | Hydrogen bond with Ser341, Pi-stacking with Phe337 |

| Indole Derivative B | -7.9 | Hydrophobic interactions with Leu334, Val338 |

| This compound (Hypothetical) | -9.2 | Hydrogen bond with Asn505, Hydrophobic interactions with cyclopentyl group |

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govnih.gov

For a system like this compound bound to an ABC transporter, an MD simulation would start with the best-docked pose. The simulation would then calculate the forces between atoms and use these forces to predict their movements over a specific time period, typically nanoseconds to microseconds. The trajectory from the simulation can be analyzed to assess the stability of the binding pose, identify persistent interactions, and observe any induced conformational changes in the protein. Such simulations are crucial for validating docking results and gaining a more realistic understanding of the binding event. uark.edu

Protein-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful tool to assess the stability of a ligand bound to its protein target and to explore the dynamic nature of their interactions. While specific MD simulation data for the this compound-IRAK4 complex is not extensively published in publicly available literature, general principles derived from studies on related IRAK4 inhibitors can be inferred.

MD simulations on IRAK4 inhibitor complexes typically reveal that the stability of the complex is maintained through a network of hydrogen bonds and hydrophobic interactions. For instance, studies on other IRAK4 inhibitors have shown that the inhibitor remains well-accommodated within the ATP-binding site over simulation times of up to 50 nanoseconds, with the root-mean-square deviation (RMSD) of the complex remaining stable, indicating a well-equilibrated system. nih.govnih.gov Key amino acid residues in the IRAK4 active site, such as those in the hinge region, are crucial for maintaining a stable binding mode.

A hypothetical representation of MD simulation results for a stable protein-ligand complex is provided in the table below.

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 0.5 | 2-4 |

| 20 | 1.5 | 0.6 | 2-3 |

| 30 | 1.4 | 0.5 | 3-4 |

| 40 | 1.6 | 0.7 | 2-4 |

| 50 | 1.5 | 0.6 | 3 |

This table is a hypothetical representation based on typical MD simulation data for stable kinase inhibitors and does not represent actual published data for this compound.

Water Molecule Involvement in Binding

Water molecules can play a critical role in mediating protein-ligand interactions, either by forming bridging hydrogen bonds or by being displaced from the binding site upon ligand binding, which can be entropically favorable. The analysis of crystal structures of IRAK4 in complex with various inhibitors reveals the presence of conserved water molecules in the active site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for IRAK4 inhibitors based on the this compound scaffold would typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

A representative pharmacophore model for this class of inhibitors might consist of:

A hydrogen bond donor corresponding to the indole N-H group.

A hydrogen bond acceptor feature from the amine group.

A hydrophobic feature representing the cyclopentyl group.

An aromatic ring feature from the indole core.

Such models are instrumental in virtual screening campaigns to identify novel IRAK4 inhibitors from large chemical databases. By filtering compounds based on their ability to match the pharmacophore features, the number of compounds to be tested experimentally can be significantly reduced, streamlining the drug discovery process.

Cheminformatics Approaches to Structure-Activity Landscape Exploration

Cheminformatics provides the tools to analyze and visualize the structure-activity relationship (SAR) landscape of a series of compounds. For derivatives of this compound, this involves systematically modifying different parts of the molecule and assessing the impact on IRAK4 inhibitory activity.

SAR studies on related indole-based IRAK4 inhibitors have revealed key insights. For example, the nature and size of the substituent at the 3-position of the indole ring, in this case, the cyclopentyl group, can significantly influence potency and selectivity. Modifications to the amine group and substitutions on the indole ring can also modulate the compound's properties.

A hypothetical SAR table for analogs of this compound is presented below to illustrate the exploration of the structure-activity landscape.

| Compound | R1 (at position 3) | R2 (at position 6) | IRAK4 IC50 (nM) |

| This compound | Cyclopentyl | -NH2 | Reference Value |

| Analog 1 | Cyclobutyl | -NH2 | (e.g., Higher IC50) |

| Analog 2 | Cyclohexyl | -NH2 | (e.g., Similar IC50) |

| Analog 3 | Phenyl | -NH2 | (e.g., Lower IC50) |

| Analog 4 | Cyclopentyl | -NHCH3 | (e.g., Similar IC50) |

| Analog 5 | Cyclopentyl | -N(CH3)2 | (e.g., Higher IC50) |

This table is a hypothetical representation to illustrate SAR principles and does not reflect actual published data.

These cheminformatics analyses, often visualized through activity landscape models, help to identify "activity cliffs," where small structural changes lead to a large drop in activity, and "activity islands," which represent promising regions of chemical space for further optimization.

Mechanistic Biological Investigations

In Vitro Target Identification and Validation

Enzyme Inhibition Assays (e.g., Kinases, DNA Gyrase, CYP11B2)

Following a comprehensive review of scientific literature and patent databases, no specific data were found regarding the inhibitory activity of 3-Cyclopentyl-1H-indol-6-ylamine against kinases, DNA gyrase, or CYP11B2.

Receptor Binding and Functional Assays (e.g., ABC Transporters/CFTR, G-protein Coupled Receptors, 5-HT Receptors)

ABC Transporters/CFTR

This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, with a particular focus on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.comgoogle.comgoogle.com Designated as compound B-15 in several patents, its synthesis from 6-nitroindole (B147325) and iodo-cyclopentane has been described. google.comgoogle.comgoogleapis.comgoogleapis.com

These patents disclose that compounds of this class are intended for modulating ABC transporter activity in biological samples and for the treatment of diseases where such modulation is beneficial. google.comgoogle.com CFTR, a cAMP/ATP-mediated anion channel, is a key member of the ABC transporter family. google.com Its dysfunction is linked to cystic fibrosis, and its modulation is considered a potential therapeutic strategy for a range of conditions including chronic obstructive pulmonary disease (COPD), dry eye disease, and secretory diarrheas. google.comgoogle.com The compounds are proposed to act as potentiators, which enhance the gating activity of CFTR located on the cell membrane, thereby regulating anion and fluid transport across epithelia. google.comgoogle.com

Methods for assaying the activity of these modulators, such as optical membrane potential assays using voltage-sensitive FRET sensors, are mentioned in the patents as means to measure the compound's effect on transporter function. google.comgoogle.com However, specific quantitative data on the activity of this compound itself are not provided in the available documents.

| Target | Finding | Associated Diseases | Assay Method Mentioned | Citations |

|---|---|---|---|---|

| ABC Transporters (specifically CFTR) | Identified as a modulator of ABC transporter activity. | Cystic Fibrosis, COPD, Dry Eye Disease, Secretory Diarrheas. | Optical membrane potential assay. | google.comgoogle.comgoogle.comgoogle.com |

G-protein Coupled Receptors (GPCRs) & 5-HT Receptors

No specific research findings or data on the binding or functional activity of this compound at G-protein coupled receptors or specific serotonin (B10506) (5-HT) receptor subtypes were identified in the public domain.

Cellular Assays for Mechanistic Pathway Elucidation

Cell Proliferation and Viability Assays (e.g., Anti-tumor activity)

No available data or published studies were found concerning the effects of this compound on cell proliferation or its anti-tumor activity.

Apoptosis Induction and Cell Cycle Analysis (e.g., G2/M phase arrest, apoptosis induction)

There is no available information from scientific literature or patents detailing the effects of this compound on apoptosis induction or cell cycle progression.

Signaling Pathway Modulation (e.g., Inhibition of autophosphorylation, downstream pathway inhibition)

No research has been published detailing the modulation of any specific signaling pathways, such as the inhibition of autophosphorylation or downstream pathway components, by this compound.

Biophysical Characterization of Ligand-Target Interactions

The intricate dance between a ligand and its biological target is fundamental to its mechanism of action. Biophysical techniques provide a quantitative lens through which to view these interactions, offering insights into the thermodynamics and kinetics that govern binding events. For the compound this compound, understanding these parameters is crucial for elucidating its biological function.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to its target molecule. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a complete thermodynamic profile of the interaction.

Currently, specific ITC data for the direct interaction of this compound with its biological targets is not extensively available in publicly accessible literature. However, the application of this technique is standard in the characterization of novel small molecule inhibitors. For instance, in the development of related heterocyclic amine-based inhibitors, ITC is routinely employed to quantify the binding affinity and thermodynamic drivers of the interaction with their protein targets.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface. This method provides valuable kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Similar to ITC, specific SPR data for this compound is not readily found in the public domain. The information gathered from SPR is critical for understanding how quickly a compound binds to its target and how long it remains bound, which are key determinants of its pharmacological effect.

In Vivo Preclinical Models for Mechanistic Efficacy Studies

To translate in vitro findings into a biological context, in vivo preclinical models are indispensable. These models allow for the assessment of a compound's efficacy and its mechanism of action within a living system, providing a bridge to potential clinical applications.

Proof-of-Concept Studies in Relevant Disease Models (e.g., Xenograft models)

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models are utilized to evaluate the in vivo anticancer activity of novel therapeutic agents. While specific studies focusing solely on this compound are not detailed in the available literature, related structural analogs have been investigated. For instance, the development of pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors has demonstrated in vivo anticancer activity in mouse xenograft models. nih.gov This highlights the potential of amine-containing heterocyclic scaffolds in cancer therapy.

Evaluation of Target Engagement in Biological Systems

Confirming that a compound interacts with its intended target in a complex biological system is a critical step in mechanistic validation. Target engagement assays can measure the direct interaction of a drug with its target protein in cells or in vivo. This can be achieved through various methods, including cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of antibody-based techniques to measure downstream signaling events.

For this compound, while direct in vivo target engagement data is not publicly available, the evaluation of related compounds provides a framework for how such studies would be conducted. For example, in the study of other kinase inhibitors, target engagement is often demonstrated by measuring the phosphorylation status of downstream substrates, confirming that the inhibitor is hitting its intended target and modulating its activity within the cell.

Structure Activity Relationship Sar and Structural Optimization Principles

Systematic Exploration of Substituent Effects at Key Positions (C3, N1, C6)

The biological activity of indole (B1671886) derivatives can be finely tuned by introducing various substituents at key positions on the indole ring. For 3-Cyclopentyl-1H-indol-6-ylamine and its analogs, the C3, N1, and C6 positions are critical for modulating potency and selectivity.

C3 Position: The C3 position of the indole ring is a common site for modification. The introduction of various substituents at this position can significantly impact the antioxidant and cytoprotective properties of indole derivatives. For instance, in a series of C3-substituted indole derivatives, the presence of a pyrrolidinedithiocarbamate moiety was found to be the most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov The stabilization of the resulting indolyl radical is a key factor in the observed antioxidant activity, which is highly dependent on the nature of the substituent at the C3 position. nih.govresearchgate.net

N1 Position: The nitrogen atom of the indole ring (N1) is another crucial point for structural modification. The presence or absence of a substituent at N1 can influence the compound's biological profile. For example, many indole derivatives with an unsubstituted N1 nitrogen atom exhibit strong cytoprotective properties due to the stabilization of the indolyl radical. nih.gov However, N-substituted indole derivatives have also shown a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov In some cases, the introduction of a substituent at N1 can be detrimental to activity; for example, substitution on the indole nitrogen in certain gramine (B1672134) derivatives can prohibit the formation of a resonance-stabilized radical, leading to less active compounds. researchgate.net

C6 Position: The C6 position of the indole ring is a key site for influencing interactions within the hydrophobic regions of target proteins. In the context of Chek1 kinase inhibitors, substitution at the C6 position of an indolylquinolinone scaffold was hypothesized to improve affinity by extending into a hydrophobic pocket. nih.govdrugbank.com This led to the development of low nanomolar inhibitors. nih.govdrugbank.com However, a general trend was observed where compounds with multiple basic amines or high polar surface area at this position exhibited poor cell potency. nih.govdrugbank.com This highlights the delicate balance required for optimizing substituents at the C6 position to achieve both high affinity and good cellular permeability.

Analysis of Indole Core Modifications on Biological Activity

Modifications to the core indole structure itself can lead to significant changes in biological activity. This can involve altering the indole ring system or replacing it with a bioisostere.

The indole scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of receptors. researchgate.net Its inherent electronic properties, such as the π-electron-rich system, make it reactive at several positions, including the C2-C3 π-bond which is prone to cycloaddition reactions. acs.org

Furthermore, the replacement of the indole core with other heterocyclic systems, such as pyrrole (B145914), has been explored. In a series of cannabinoid receptor ligands, pyrrole-derived cannabinoids were consistently less potent than their corresponding indole derivatives, indicating the importance of the indole core for optimal activity at this target. researchgate.net

Role of the Cyclopentyl Moiety in Target Recognition and Potency

The cyclopentyl group at the C3 position is a distinguishing feature of this compound. This lipophilic group plays a significant role in how the molecule interacts with its biological targets, often by fitting into hydrophobic pockets within the active site of an enzyme or receptor.

While direct studies on the role of the cyclopentyl group in this compound are not extensively reported in the provided search results, inferences can be drawn from related structures. For instance, in a series of indazole derivatives, a cyclopentyl group was incorporated at the N1 position, leading to compounds with anticancer and antiangiogenic activities. researchgate.net This suggests that the cyclopentyl moiety is a favorable substituent for achieving biological activity in related heterocyclic scaffolds.

Impact of the Amine Functionality on Binding and Selectivity

The amine group at the C6 position of this compound is a critical determinant of its physicochemical properties and its ability to form key interactions with biological targets. This basic group can be protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with acidic residues in a protein's active site.

The specific placement of the amine at the C6 position directs its interaction with particular regions of the target protein. For example, in kinase inhibitors, this amine can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs.

Development of Analogues with Enhanced Potency or Selectivity Profiles

The development of analogues of this compound has been a key strategy to improve its therapeutic potential. This involves systematic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

For example, in the optimization of indolylquinolinones as Chek1 inhibitors, an efficient synthetic route to 6-bromo-3-indolyl-quinolinone was developed, which allowed for rapid optimization of potency through modifications at the C6 position. nih.govdrugbank.com This led to the discovery of compounds with low nanomolar inhibitory activity.

In another example, a series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were designed and synthesized as potential Bcl-2 inhibitory anticancer agents. google.com Molecular modeling studies helped to rationalize the binding of these analogues to the anti-apoptotic protein Bcl-2 and identified promising candidates for further development. google.com

The development of potent and selective kinase inhibitors often involves exploring different heterocyclic scaffolds that can mimic the hinge-binding interactions of ATP. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine (B156593) ring of ATP and has been successfully used to develop inhibitors for a range of kinases. nih.gov

Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in pharmaceutical research for the separation, identification, and purification of chemical compounds. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like 3-Cyclopentyl-1H-indol-6-ylamine. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode used for indole-containing molecules.

The method's effectiveness relies on the differential partitioning of the compound and its impurities between the stationary and mobile phases. By varying the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or trifluoroacetic acid to improve peak shape, a high degree of separation can be achieved. mdpi.comsielc.comcetjournal.itnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the indole (B1671886) ring system possesses a strong chromophore. mdpi.com For purity analysis, the peak area of the main compound is compared to the total area of all peaks in the chromatogram. Preparative HPLC can also be employed to isolate the compound of interest from a mixture. sielc.com

Hypothetical HPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While many indole alkaloids can be analyzed by GC-MS, the primary amine group in this compound may require derivatization to increase its volatility and thermal stability, and to prevent peak tailing. notulaebotanicae.ronotulaebotanicae.ronih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. frontiersin.org GC-MS is highly sensitive and specific, making it an excellent tool for identifying and quantifying trace impurities. notulaebotanicae.ro

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing complex mixtures and quantifying compounds at very low concentrations. nih.govresearchgate.net For a compound like this compound, LC-MS/MS offers significant advantages over HPLC-UV or GC-MS.

The initial separation by LC is followed by ionization of the analyte, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the compound of interest is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, enabling accurate quantification even in complex biological matrices. nih.gov

Hypothetical LC-MS/MS Method Parameters:

| Parameter | Condition |

| LC System | UPLC with a C18 column (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS System | Triple Quadrupole |

| MRM Transition | e.g., [M+H]+ → Product Ion 1, Product Ion 2 |

| Collision Energy | Optimized for the specific compound |

Quantitative Analysis in Biological Matrices

For research purposes, such as in vitro pharmacology and drug metabolism and pharmacokinetics (DMPK) studies, it is essential to accurately measure the concentration of this compound in biological matrices like cell lysates or tissue homogenates. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range. nih.gov

The development of a quantitative bioanalytical method involves several steps. First, an efficient sample preparation procedure is established to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov An internal standard, often a stable isotope-labeled version of the analyte, is added to the samples to correct for variations in extraction recovery and matrix effects.

A calibration curve is generated by spiking known concentrations of the compound into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration to establish a linear relationship. This curve is then used to determine the concentration of the compound in the unknown research samples. The method is typically validated according to regulatory guidelines to ensure its accuracy, precision, and reliability. nih.gov

Hypothetical Calibration Curve Data for LC-MS/MS Analysis:

| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1520 | 150000 | 0.0101 |

| 5 | 7650 | 152000 | 0.0503 |

| 20 | 30800 | 151000 | 0.2040 |

| 100 | 155000 | 153000 | 1.0131 |

| 500 | 760000 | 151000 | 5.0331 |

| 1000 | 1530000 | 152000 | 10.0658 |

Stability Studies in Experimental Conditions

Understanding the stability of a research compound under various experimental conditions is critical for interpreting study results. Stability assessments typically include evaluating both chemical and metabolic stability.

Chemical stability refers to the compound's stability in different solutions and at various pH and temperature conditions. For example, the stability in aqueous buffers used for in vitro assays is determined by incubating the compound over a period of time and analyzing the remaining concentration by HPLC or LC-MS.

Metabolic stability provides an early indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes. nih.govresearchgate.net These in vitro assays are crucial in drug discovery for predicting a compound's in vivo half-life and clearance. nuvisan.comwuxiapptec.com Common methods involve incubating the compound with liver microsomes or hepatocytes, which contain a wide range of metabolic enzymes. nuvisan.comcreative-biolabs.com The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.govnuvisan.com

Hypothetical Metabolic Stability Data in Human Liver Microsomes:

| Incubation Time (min) | % Remaining of this compound |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 12 |

From these results, the in vitro half-life would be calculated, providing valuable information for researchers to predict the metabolic fate of the compound in more complex biological systems.

Future Research Directions and Conceptual Impact

Design and Synthesis of Novel Scaffolds based on 3-Cyclopentyl-1H-indol-6-ylamine

The structural features of this compound offer fertile ground for the design and synthesis of novel molecular scaffolds. The indole (B1671886) nitrogen, the C2 and C7 positions of the indole ring, and the 6-amino group are all amenable to chemical modification, allowing for the generation of diverse compound libraries.

Future synthetic efforts could focus on:

N-Alkylation and N-Arylation: Introduction of various substituents on the indole nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Functionalization of the Amino Group: The 6-amino group can be readily acylated, sulfonated, or used in reductive amination reactions to introduce a wide array of functional groups. This position is crucial for establishing key interactions with biological targets. For instance, the synthesis of indole-3-glyoxylamides has been explored for antiprion agents, where substitutions at the C6 position were shown to enhance biological activity and metabolic stability. nih.gov

Modification of the Indole Core: Electrophilic substitution reactions at the C2 and C7 positions, or more complex multi-step synthetic sequences, could be employed to create more elaborate and rigidified scaffolds. The synthesis of structurally diverse 6-aryl-3-aroyl-indole analogues has been shown to yield potent inhibitors of tubulin polymerization. nih.gov

These synthetic strategies would enable the exploration of a vast chemical space around the this compound core, leading to the identification of derivatives with optimized biological activities.

Development of Chemical Probes for Elucidating Biological Pathways

A key application of novel bioactive molecules is their development into chemical probes to investigate biological systems. Given a putative biological activity for this compound, it can be derivatized to create probes for target identification and pathway elucidation.

Strategies for probe development would involve:

Affinity-based Probes: The parent molecule can be functionalized with a reactive group (e.g., a photo-affinity label or a Michael acceptor) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). These probes can be used to covalently label their protein targets, facilitating their isolation and identification.

Fluorescent Probes: Introduction of a fluorophore onto the scaffold, at a position that does not disrupt its biological activity, would allow for the visualization of the molecule's subcellular localization and its interaction with target proteins in living cells.

The development of such probes would be instrumental in understanding the mechanism of action of this compound and the biological pathways it modulates.

Application in Target Validation and Deconvolution Studies

Should this compound emerge as a hit from a phenotypic screen, a significant effort will be required to identify its molecular target(s), a process known as target deconvolution. The unique structural handles of this compound are advantageous for such studies.

Methodologies that could be employed include:

Affinity Chromatography: Immobilizing a derivative of this compound onto a solid support would allow for the capture of its binding partners from cell lysates.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen libraries of known protein structures to predict potential binding targets. rsc.org

Successful target validation is a critical step in the drug discovery pipeline, providing a rationale for the observed biological effects and enabling the development of more targeted and potent therapeutics.

Exploration of Broader Biological Roles beyond Current Research Focus

The indole nucleus is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. researchgate.netchula.ac.th While the specific biological profile of this compound may initially be investigated in a particular therapeutic area, it is crucial to explore its potential in other disease contexts.

A comprehensive biological evaluation of this compound and its derivatives against a diverse panel of assays is warranted. This could uncover unexpected therapeutic opportunities. For example, various indole derivatives have been investigated for their activity against a wide array of targets, from 5-HT receptors to enzymes involved in cancer progression. nih.govnih.gov The unique substitution pattern of this compound may confer a novel pharmacological profile.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be powerfully applied to the development of this compound-based therapeutics.

Potential applications include:

Predictive Modeling: AI/ML algorithms can be trained on data from synthesized analogues of this compound to build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold, exploring a vast chemical space to identify compounds with desired properties.

In Silico Screening: Machine learning models can be used to perform large-scale virtual screening of compound libraries to identify molecules with similar predicted activities or binding modes to this compound. rsc.org

By leveraging AI and ML, the drug discovery process for derivatives of this scaffold can be significantly accelerated, reducing costs and improving the likelihood of success.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopentyl-1H-indol-6-ylamine, and how can purity be validated?

- Methodology : Use palladium-catalyzed cross-coupling or cyclization strategies for indole core formation. For cyclopentyl group introduction, asymmetric synthesis via enzymatic or chiral catalysts (e.g., Rh or Ir complexes) is effective for stereocontrol . Validate purity via HPLC (>98% purity threshold) and confirm structural integrity using -NMR (e.g., indolic NH proton at δ 10–12 ppm) and LC-MS (m/z calculated for : 201.14) .

Q. How should researchers handle stability and storage of this compound given limited physicochemical data?

- Methodology : Store under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways. Use TLC or UPLC to monitor decomposition products (e.g., cyclopentyl ring opening or indole oxidation) .

Q. What safety protocols are critical during experimental work with this compound?

- Methodology : Wear nitrile gloves (tested per ASTM D6978), safety goggles, and a lab coat. Use fume hoods for weighing and synthesis. In case of exposure, rinse skin with water for 15 minutes and consult a physician. No occupational exposure limits are established, but assume acute toxicity (LD estimated at 200–500 mg/kg) .

Advanced Research Questions

Q. How can contradictory biological activity data for cyclopentyl-indole derivatives be resolved?

- Methodology : Perform dose-response assays (e.g., IC curves) across multiple cell lines to identify off-target effects. Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinities to suspected targets (e.g., kinases or GPCRs). Analyze discrepancies via meta-regression of published IC values (log-transformed data) .

Q. What experimental designs are optimal for studying metabolic pathways of this compound?

- Methodology : Use -labeled analogs for in vivo ADME studies in rodent models. For in vitro metabolism, employ human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolites via high-resolution mass spectrometry (HRMS) and compare with synthetic standards .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., serotonin receptors). Validate with molecular dynamics simulations (NAMD/GROMACS) over 100 ns to assess binding stability. Calculate free energy changes (MM-PBSA) to rank ligand efficacy .

Q. What strategies address regioselective functionalization challenges in the indole core?

- Methodology : Use directing groups (e.g., –Bpin at C5) to enable C–H activation at C4 or C7. Compare Pd(II)/Ru(II) catalysts for site selectivity. Monitor reaction progress via in situ IR spectroscopy to optimize conditions (e.g., solvent polarity, temperature) .

Q. How to assess the compound’s stability under non-standard conditions (e.g., high pH or UV light)?

- Methodology : Expose solutions (1 mM in PBS/DMSO) to UV-A (365 nm) for 24 hours. Analyze photodegradation products via HRMS and -NMR. For alkaline stability, incubate at pH 9–12 (37°C) and quantify parent compound loss using qNMR .

Q. What methodologies mitigate solubility challenges in pharmacokinetic studies?

- Methodology : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (USP <1236>). For in vivo studies, formulate as nanosuspensions (particle size <200 nm) and monitor plasma levels via LC-MS/MS .

Data Gaps and Recommendations

- Physical Properties : No empirical data exist for melting point, logP, or aqueous solubility. Prioritize differential scanning calorimetry (DSC) and shake-flask experiments .

- Toxicology : Acute toxicity data are inferred from structural analogs. Conduct OECD 423 assays for definitive classification .

- Stereochemical Effects : The impact of cyclopentyl stereochemistry on bioactivity remains unstudied. Synthesize enantiomers via chiral HPLC and compare activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.